(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine
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Overview
Description
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is a complex organic compound with a unique structure that combines elements of pyridine and triazolo-naphthyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine typically involves multi-step organic reactions. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but generally, the compound exerts its effects by altering biochemical processes at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidin-2-ylpyridine: A structurally similar compound with a pyridine ring and a pyrrolidine moiety.
Other triazolo-naphthyridines: Compounds with similar triazolo and naphthyridine structures.
Uniqueness
(5AR,9AR)-1-(Pyridin-2-YL)-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine is unique due to its specific arrangement of functional groups and the combination of pyridine and triazolo-naphthyridine structures
Properties
Molecular Formula |
C14H17N5 |
---|---|
Molecular Weight |
255.32 g/mol |
IUPAC Name |
(5aR,9aR)-1-pyridin-2-yl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C14H17N5/c1-2-7-16-11(3-1)14-18-17-13-5-4-10-9-15-8-6-12(10)19(13)14/h1-3,7,10,12,15H,4-6,8-9H2/t10-,12-/m1/s1 |
InChI Key |
ADMAKIUWASRCJK-ZYHUDNBSSA-N |
Isomeric SMILES |
C1CC2=NN=C(N2[C@H]3[C@H]1CNCC3)C4=CC=CC=N4 |
Canonical SMILES |
C1CC2=NN=C(N2C3C1CNCC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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